2-Methyl-3,3-diphenylprop-2-enal
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Overview
Description
2-Methyl-3,3-diphenylprop-2-enal is an organic compound with the molecular formula C16H14O It is a derivative of cinnamaldehyde, featuring a methyl group and two phenyl groups attached to the prop-2-enal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,3-diphenylprop-2-enal typically involves the aldol condensation of benzaldehyde with acetone, followed by a series of reactions to introduce the methyl and phenyl groups. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with the intermediate product to form the final compound .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of toluene as a solvent and specific catalysts can optimize the reaction conditions, minimizing byproducts and ensuring a high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3,3-diphenylprop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Methyl-3,3-diphenylprop-2-enal has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Methyl-3,3-diphenylprop-2-enal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function and activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: The parent compound, known for its flavoring properties.
2-Methylcinnamaldehyde: A closely related compound with similar structural features.
3-Phenylprop-2-enal: Another related compound with a similar backbone.
Uniqueness
This structural feature distinguishes it from other similar compounds and contributes to its specific properties and uses .
Properties
CAS No. |
1213-69-0 |
---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-methyl-3,3-diphenylprop-2-enal |
InChI |
InChI=1S/C16H14O/c1-13(12-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12H,1H3 |
InChI Key |
PAHQCZOQDFWMHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
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